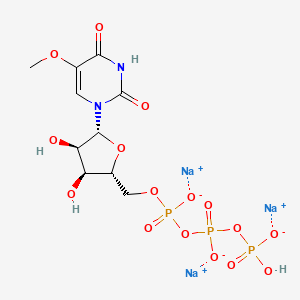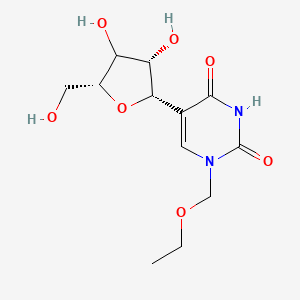
Acetyl coenzyme A (trilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl coenzyme A (trilithium) is a trilithium salt form of acetyl coenzyme A, a crucial molecule in metabolism. It plays a significant role in various biochemical processes, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . The molecular formula for acetyl coenzyme A (trilithium) is C23H35N7O17P3SLi3, and it has a molecular weight of 827.37 .
准备方法
Synthetic Routes and Reaction Conditions
Acetyl coenzyme A (trilithium) is typically prepared enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography . This method ensures high purity and yields a product suitable for various biochemical applications.
Industrial Production Methods
In industrial settings, the production of acetyl coenzyme A (trilithium) follows similar enzymatic processes but on a larger scale. The use of bioreactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound .
化学反应分析
Types of Reactions
Acetyl coenzyme A (trilithium) undergoes several types of chemical reactions, including:
Oxidation: Involved in the tricarboxylic acid cycle, where it is oxidized to produce energy.
Reduction: Participates in the reduction of fatty acids during their synthesis.
Substitution: Acts as a carrier of acyl groups in enzymatic reactions, facilitating the transfer of acetyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving acetyl coenzyme A (trilithium) include:
Acetyl phosphate: Used in the enzymatic synthesis of acetyl coenzyme A.
Phosphotransacetylase: An enzyme that catalyzes the formation of acetyl coenzyme A from acetyl phosphate.
Major Products Formed
The major products formed from reactions involving acetyl coenzyme A (trilithium) include:
Acetylated proteins: Formed during the acetylation of proteins, a crucial post-translational modification.
Carbon dioxide and water: Produced during the oxidation of acetyl coenzyme A in the tricarboxylic acid cycle.
科学研究应用
Acetyl coenzyme A (trilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions, particularly those involving acetyl group transfers.
Biology: Plays a crucial role in cellular metabolism and energy production.
Medicine: Studied for its potential therapeutic applications in metabolic disorders and cancer.
Industry: Utilized in the production of various biochemical products, including fatty acids and steroids.
作用机制
Acetyl coenzyme A (trilithium) exerts its effects by acting as a carrier of acyl groups in enzymatic reactions. It forms reversible thioester bonds with carbon chains of various lengths and structures, facilitating the transfer of acetyl groups to target molecules . This process is crucial for the synthesis and oxidation of fatty acids, the oxidation of pyruvate in the citric acid cycle, and the acetylation of proteins .
相似化合物的比较
Similar Compounds
Coenzyme A (trilithium): Similar in structure but lacks the acetyl group, making it less versatile in acetyl transfer reactions.
Acetyl coenzyme A (sodium): Similar in function but uses sodium ions instead of lithium, which may affect its solubility and stability.
Uniqueness
Acetyl coenzyme A (trilithium) is unique due to its trilithium salt form, which provides enhanced stability and solubility compared to other forms. This makes it particularly useful in biochemical applications where high purity and stability are required .
属性
分子式 |
C23H35Li3N7O17P3S |
|---|---|
分子量 |
827.5 g/mol |
IUPAC 名称 |
trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C23H38N7O17P3S.3Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3/t13-,16-,17-,18+,22-;;;/m1.../s1 |
InChI 键 |
FTRFBNATWBKIQU-JHJDYNLLSA-K |
手性 SMILES |
[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
规范 SMILES |
[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,18S,21S,24R,29R)-29-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-6-benzyl-3,12-bis(3-carbamimidamidopropyl)-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontan-24-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15140928.png)
![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)

![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)

![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)

![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)


![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)

